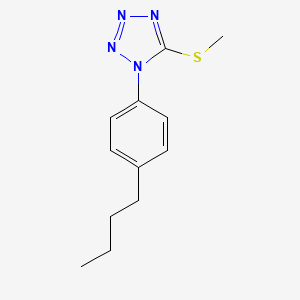

1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a butyl group attached to the phenyl ring and a methylthio group attached to the tetrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Métodos De Preparación

The synthesis of 1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 4-butylphenylhydrazine with carbon disulfide and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Thermal Decomposition Pathways

Tetrazoles with bulky substituents, such as 5-benzhydryl-1H-tetrazole, decompose under high-temperature flow conditions (>150°C) via:

-

N-Acylation : Acetylation at N2, leading to N-acetyltetrazole intermediates.

-

Ring Opening : Loss of N₂ to form nitrilimine intermediates, which hydrolyze to acetohydrazides or cyclize to oxadiazoles .

Hypothesized Pathway for 1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole :

-

N-Acylation : Reacts with acetic acid to form 2-acetyltetrazole .

-

Decomposition : Releases N₂ to yield nitrilimine , which hydrolyzes to N'-acetyl-4-butylphenylacetohydrazide or forms oxadiazole derivatives .

Photochemical Reactivity

Tetrazoles undergo photolysis to generate reactive intermediates:

-

Nitrogen Extrusion : UV irradiation cleaves the tetrazole ring, releasing N₂ and forming diazo or carbodiimide species .

-

Example : 1-Methyl-1H-tetrazole-5-thiol photolyzes to methylisothiocyanate and azide .

Potential Photoproducts :

Functional Group Transformations

The methylthio (-SMe) group participates in nucleophilic substitutions:

-

S-Alkylation : Reacts with alkyl halides to form sulfonium salts.

-

Oxidation : Converts to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA .

Table 2: Reactivity of 5-(Methylthio) Substituent

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation (to sulfone) | H₂O₂, AcOH, 50°C | 5-(Methylsulfonyl)-1H-tetrazole |

| Alkylation | CH₃I, K₂CO₃, DMF | 5-(Methylthio)-1-alkyltetrazole |

Biological and Coordination Chemistry

While not directly studied, tetrazoles exhibit:

-

Metal Chelation : The tetrazole ring binds Zn²⁺ or other metals via N lone pairs (e.g., in enzyme inhibitors) .

-

Antimicrobial Activity : Analogous 5-(methylthio)tetrazoles show activity against Bacillus subtilis and Escherichia coli .

Stability Considerations

Note: Direct experimental data for this compound is limited. The above analysis is inferred from structurally related compounds . Further validation through targeted synthesis and characterization is recommended.

Aplicaciones Científicas De Investigación

1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: Preliminary studies suggest that derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents. Further research is needed to explore these possibilities.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparación Con Compuestos Similares

1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:

1-Phenyl-5-(methylthio)-1H-tetrazole: Lacks the butyl group, which may affect its reactivity and biological activity.

1-(4-Butylphenyl)-1H-tetrazole: Lacks the methylthio group, which may influence its chemical properties and applications.

1-(4-Butylphenyl)-5-(ethylthio)-1H-tetrazole: Contains an ethylthio group instead of a methylthio group, potentially altering its reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(4-Butylphenyl)-5-(methylthio)-1H-tetrazole is a member of the tetrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their ability to act as bioisosteres of carboxylic acids, offering advantages in terms of metabolic stability and biological interactions. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Tetrazoles, including this compound, exhibit a range of biological activities. Research indicates that tetrazole derivatives can possess antimicrobial , anti-inflammatory , analgesic , anticancer , and anticonvulsant properties . The specific activities of this compound have not been extensively documented, but related compounds have shown promising results.

Antimicrobial Activity

The antimicrobial efficacy of tetrazoles has been a focal point in research. For instance, a study demonstrated that various tetrazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) suggests that modifications at the 5-position of the tetrazole ring can enhance antimicrobial potency.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 100 μg/mL |

| 2 | Escherichia coli | 125 μg/mL |

| 3 | Pseudomonas aeruginosa | 125 μg/mL |

The mechanisms through which tetrazoles exert their biological effects often involve interaction with specific molecular targets. For example, some tetrazole derivatives have been found to inhibit enzymes such as protein methyltransferases and demethylases, which are crucial in regulating gene expression and cellular functions .

Case Study: Anticancer Activity

In a recent study focused on tetrazole derivatives, compounds were evaluated for their anticancer potential using various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-component reactions that allow for the introduction of various substituents on the tetrazole ring. This synthetic flexibility is crucial for optimizing biological activity .

Propiedades

Fórmula molecular |

C12H16N4S |

|---|---|

Peso molecular |

248.35 g/mol |

Nombre IUPAC |

1-(4-butylphenyl)-5-methylsulfanyltetrazole |

InChI |

InChI=1S/C12H16N4S/c1-3-4-5-10-6-8-11(9-7-10)16-12(17-2)13-14-15-16/h6-9H,3-5H2,1-2H3 |

Clave InChI |

JXEJQJSQVRACFZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=CC=C(C=C1)N2C(=NN=N2)SC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.